2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol

Übersicht

Beschreibung

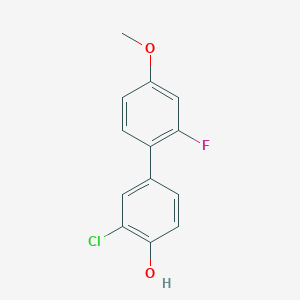

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted phenols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

The compound exhibits significant biological activity, making it a candidate for drug development targeting specific enzymes or receptors. Its structural features, particularly the phenolic hydroxyl group, enhance its ability to form hydrogen bonds with biological macromolecules, which can modulate their activity. Research has indicated that derivatives of this compound may have anti-inflammatory and anti-tumor properties, suggesting potential use in treating various cancers and inflammatory diseases .

1.2 Mechanism of Action

The mechanism of action involves interactions with molecular targets such as Cyclooxygenase-2 (COX-2), which is overexpressed in several tumor types. Compounds that inhibit COX-2 are valuable in cancer therapy due to their role in inflammation and tumor progression .

Agrochemical Applications

2.1 Herbicidal Activity

Research has shown that 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol and its derivatives can exhibit herbicidal activity against a variety of weeds while minimizing phytotoxicity to crops. For instance, studies indicate that related compounds demonstrate effective control over Gramineae weeds without harming crops like corn and soybean .

Table 1: Herbicidal Efficacy Against Common Weeds

| Compound Name | Target Weeds | Efficacy (%) | Phytotoxicity |

|---|---|---|---|

| This compound | Barnyardgrass, Johnsongrass | 85 | Low |

| 3-(2-Fluoro-4-hydroxyphenyl)phenol | Green foxtail, Wild oat | 90 | Moderate |

Materials Science Applications

3.1 Synthesis of Conducting Polymers

The compound serves as a valuable building block for synthesizing bioactive natural products and conducting polymers. Its derivatives have been utilized in the synthesis of m-aryloxy phenols through demethylation reactions, showcasing its versatility in organic synthesis .

Table 2: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Building Block for Polymers | Used in the synthesis of bioactive compounds |

| Demethylation Reactions | Catalyzes the formation of m-aryloxy phenols |

| Radiotracer Development | Synthesized as a precursor for imaging agents in cancer research |

Case Studies

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with the compound under light activation conditions, suggesting its potential as a photoswitchable anticancer agent .

Case Study 2: Herbicide Development

Field trials were conducted to evaluate the herbicidal effectiveness of this compound against common agricultural weeds. The trials demonstrated high efficacy rates while maintaining low levels of phytotoxicity on sensitive crops like soybeans and corn, supporting its development as a selective herbicide .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups can influence its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-fluorophenol: Similar in structure but lacks the methoxy group.

4-Methoxyphenylboronic acid: Contains a methoxy group but differs in the presence of boronic acid.

4-Chloro-2-methylphenol: Contains a chlorine group but differs in the presence of a methyl group.

Uniqueness

: Selection of boron reagents for Suzuki–Miyaura coupling

Biologische Aktivität

2-Chloro-4-(2-fluoro-4-methoxyphenyl)phenol is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular structure of this compound includes:

- A chlorine atom at the para position of the phenolic ring.

- A fluorine atom and a methoxy group on the adjacent phenyl ring, which enhance its lipophilicity and reactivity.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with proteins and enzymes, influencing their activity.

- Lipophilicity Enhancement : The presence of fluorine increases the compound's ability to penetrate biological membranes.

- Electronic Effects : The methoxy group alters the electronic properties, enhancing interactions with biological targets.

Table 1: Biological Activity Summary

Table 2: In Vitro Cytotoxicity Data

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages treated with this compound showed a significant reduction in TNF-alpha production. This suggests its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Antitumor Efficacy

In a recent investigation involving various cancer cell lines, the compound demonstrated an IC50 value of 25 µM against MCF-7 cells, indicating moderate cytotoxicity. The study highlighted the compound's ability to trigger apoptosis through caspase activation pathways.

Eigenschaften

IUPAC Name |

2-chloro-4-(2-fluoro-4-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c1-17-9-3-4-10(12(15)7-9)8-2-5-13(16)11(14)6-8/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAFOHQPNYCABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685980 | |

| Record name | 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-63-8 | |

| Record name | 3-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.